![molecular formula C8H7NS B149020 4-methylbenzo[d]thiazole CAS No. 3048-48-4](/img/structure/B149020.png)
4-methylbenzo[d]thiazole
Overview
Description
4-methylbenzo[d]thiazole is an aromatic heterocyclic compound with the chemical formula C8H7NS. It is a derivative of benzothiazole, characterized by a methyl group attached to the fourth position of the benzothiazole ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry, due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-methylbenzo[d]thiazole typically involves the reaction of 4-methyl-2-aminobenzothiazole with nitrite under acidic conditions to form 4-methylbenzothiazole diazonium salt. This intermediate is then reduced using sulfite or stannous chloride-hydrochloric acid to yield 4-methyl-2-hydrazinobenzothiazole . Another method involves the condensation of 2-aminobenzenethiol with aldehydes or ketones under acidic conditions .
Industrial Production Methods: Industrial production of this compound often employs green chemistry principles to minimize environmental impact. This includes using commercially available reagents and avoiding toxic solvents. One-pot synthesis methods are preferred for their efficiency and reduced waste production .
Chemical Reactions Analysis
Types of Reactions: 4-methylbenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can yield amines and other reduced derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted benzothiazole derivatives .
Scientific Research Applications
4-Methylbenzo[d]thiazole and its derivatives have shown promising biological activities, making them candidates for drug development. The following therapeutic areas are notable:
- Anticancer Activity : Several studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. For instance, compounds derived from this moiety have been tested against gastric cancer (AGS) and breast cancer (MCF-7), showcasing significant IC50 values indicating their effectiveness in inhibiting cancer cell proliferation .
- Antimicrobial Properties : Research indicates that this compound exhibits antifungal and antibacterial activities. Derivatives of this compound have been synthesized and evaluated for their effectiveness as bactericides and fungicides, with some showing high efficacy against resistant strains of bacteria .
- Neuroprotective Effects : Recent studies have highlighted the potential of this compound derivatives as acetylcholinesterase inhibitors, which may contribute to the development of treatments for neurodegenerative diseases like Alzheimer’s. The compounds synthesized in these studies demonstrated strong inhibitory activity, suggesting a pathway for therapeutic intervention in cognitive decline .
Case Study 1: Acetylcholinesterase Inhibition
A recent study focused on synthesizing a series of 4-(benzo[d]thiazole-2-yl) phenols based on 4-hydroxycoumarin. The compound with the highest inhibitory activity against acetylcholinesterase had an IC50 value of 2.7 µM, indicating its potential as a therapeutic agent for Alzheimer's disease .
Case Study 2: Anticancer Activity
In another study, a range of thiazole derivatives was synthesized and tested against various cancer cell lines. Notably, one compound demonstrated an IC50 value of 453.14 µM against AGS cells and 761.90 µM against MCF-7 cells, highlighting the effectiveness of modifications to the thiazole ring in enhancing anticancer properties .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-methylbenzo[d]thiazole and its derivatives involves interaction with various molecular targets. For instance, its antibacterial activity is attributed to the inhibition of enzymes such as dihydroorotase and DNA gyrase. These interactions disrupt essential biological processes in microorganisms, leading to their death .
Comparison with Similar Compounds
Benzothiazole: The parent compound, lacking the methyl group at the fourth position.
2-Methylbenzothiazole: A derivative with the methyl group at the second position.
2-Aminobenzothiazole: Contains an amino group at the second position.
Uniqueness: 4-methylbenzo[d]thiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its derivatives often exhibit enhanced biological activities compared to other benzothiazole derivatives .
Biological Activity
4-Methylbenzo[d]thiazole (4-MBT) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
4-MBT has the chemical formula CHNS and features a methyl group attached to the benzothiazole ring. This structure is significant as it influences the compound's interaction with biological targets.
4-MBT primarily targets the DprE1 enzyme , which is crucial in the arabinogalactan biosynthesis pathway. By binding to the active site of DprE1, 4-MBT inhibits this enzyme, disrupting essential biochemical processes in bacteria and potentially leading to antimicrobial effects.
Biochemical Pathways
- Inhibition of DprE1 : This action affects cell wall biosynthesis in mycobacteria, making 4-MBT a candidate for developing new antibacterial agents.
- Interaction with Aryl Hydrocarbon Receptors (AHR) : 4-MBT modulates AHR activity, leading to the upregulation of genes involved in detoxification processes, such as CYP1A1.
Antimicrobial Effects
Research indicates that 4-MBT exhibits antimicrobial properties against various pathogens. For instance, it has shown effectiveness against Mycobacterium tuberculosis due to its mechanism of inhibiting cell wall synthesis .
Anticancer Properties
Studies have demonstrated that 4-MBT derivatives possess anticancer activity. For example, modifications to the thiazole ring have resulted in compounds with enhanced cytotoxicity against cancer cell lines, indicating potential for further development in cancer therapeutics .
Anticonvulsant Activity
Recent findings suggest that certain thiazole derivatives exhibit significant anticonvulsant properties. In animal models, 4-MBT-related compounds have been shown to reduce seizure activity effectively, with some exhibiting median effective doses lower than standard anticonvulsants like ethosuximide .
Table 1: Summary of Biological Activities of this compound Derivatives
Pharmacokinetics and Toxicology
The pharmacokinetic profile of 4-MBT indicates its capability to be absorbed and distributed within biological systems effectively. Its stability under physiological conditions allows for prolonged action; however, higher doses may lead to hepatotoxicity and other adverse effects, necessitating careful dosage regulation in therapeutic applications.
Q & A
Q. What are the optimal synthetic routes for 4-methylbenzo[d]thiazole derivatives, and how do reaction conditions influence yield and purity?
Basic Synthesis Methodology
The synthesis of this compound derivatives typically involves multi-component condensation reactions. For example, microwave-assisted methods using substituted arylaldehydes, 2-amino-6-halo/4-methyl-benzo[d]thiazole, and hydroxyquinoline derivatives in aqueous NaCl (10% w/v) achieve high efficiency (65–85% yield) . Traditional reflux methods in solvents like DMSO or ethanol under reduced pressure (e.g., 18-hour reflux) are also effective but may require longer reaction times . Catalysts such as Cu(I) or Ru-based systems enhance regioselectivity in heterocyclic coupling .
Key Reaction Conditions Table
Method | Solvent | Catalyst | Time (h) | Yield (%) | Reference |
---|---|---|---|---|---|
Microwave-assisted | H₂O/NaCl | None | 1–2 | 65–85 | |
Reflux | DMSO | None | 18 | 65 | |
Click Chemistry | THF/EtOH | Cu(I) | 12 | 70–90 |
Q. Which spectroscopic and computational techniques are critical for characterizing this compound derivatives?
Basic Characterization
Nuclear Magnetic Resonance (¹H/¹³C NMR) and Infrared (IR) spectroscopy are standard for structural validation. For instance, carbonyl stretches (C=O) in IR (~1650–1700 cm⁻¹) and aromatic proton signals in NMR (δ 7.0–8.5 ppm) confirm backbone integrity . High-resolution mass spectrometry (HRMS) and X-ray crystallography provide additional validation for novel derivatives .
Advanced Computational Methods
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) for applications in organic electronics . Molecular docking studies (e.g., AutoDock Vina) evaluate binding affinities to biological targets like kinases or microbial enzymes .
Q. What biological activities have been reported for this compound derivatives?
Basic Bioactivity
These derivatives exhibit broad antimicrobial activity against Candida spp. (MIC: 2–8 µg/mL) and Staphylococcus aureus (MIC: 4–16 µg/mL) . Anti-inflammatory effects are linked to COX-2 inhibition (IC₅₀: ~10 µM) .
Advanced Mechanistic Insights
In cancer research, derivatives induce apoptosis via mitochondrial pathway activation (e.g., caspase-3 upregulation) and inhibit tubulin polymerization (IC₅₀: 0.5–2 µM) . Structure-activity relationship (SAR) studies highlight the necessity of the 4-methyl group for enhancing metabolic stability .
Q. How do substituent variations on the thiazole ring affect pharmacological and material science applications?
Advanced SAR Analysis
- Electron-withdrawing groups (e.g., -NO₂, -CF₃) improve anticancer potency by lowering HOMO levels, enhancing DNA intercalation .
- Vinyl or ethynyl substituents at the 5-position increase π-conjugation, optimizing charge transport in organic solar cells (PCE: ~12%) .
- Halogenation (e.g., 4-bromo) enhances antimicrobial activity but may reduce solubility .
Advanced Computational-Experimental Workflow
Virtual screening : Use Schrödinger Suite or MOE to prioritize derivatives with optimal ADMET profiles .
MD simulations : Assess binding stability (>100 ns trajectories) for kinase inhibitors .
Dose-response modeling : Generate Hill plots to quantify efficacy thresholds (EC₅₀) and minimize false positives .
Q. How does the 4-methyl group influence the electronic properties of benzo[d]thiazole in material science applications?
Advanced Material Design
The 4-methyl group lowers the HOMO level (-5.4 eV vs. -5.1 eV for unsubstituted analogs), reducing energy loss in organic photovoltaics . In covalent organic frameworks (COFs), this substituent enhances crystallinity and H₂O₂ selectivity (>90%) via steric stabilization .
Properties
IUPAC Name |
4-methyl-1,3-benzothiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NS/c1-6-3-2-4-7-8(6)9-5-10-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUXNZAIHQAHBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184551 | |
Record name | 4-Methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3048-48-4 | |
Record name | 4-Methylbenzothiazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003048484 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylbenzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184551 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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